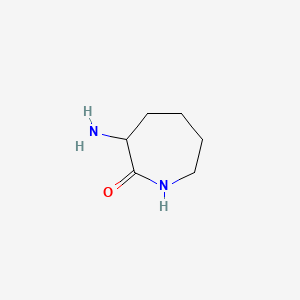

3-Aminoazepan-2-one

説明

Significance in Contemporary Organic Synthesis

3-Aminoazepan-2-one (B99726) holds considerable significance in modern organic synthesis, primarily due to its versatile chemical structure which allows for its incorporation into a wide array of complex molecules. It is frequently utilized in medicinal chemistry for the synthesis of various pharmaceuticals and other biologically active compounds. uni.lu Its utility extends to the preparation of Active Pharmaceutical Ingredients (APIs), serving as a crucial building block for several drug candidates. nih.gov

Notable applications in drug synthesis include its role in the development of:

Nazartinib : An epidermal growth factor receptor (EGFR) antagonist, currently under investigation for the treatment of non-small cell lung cancer. nih.gov

Besifloxacin (B178879) : A broad-spectrum antibiotic used in ophthalmic applications. nih.gov

Vernakalant : An antiarrhythmic agent. nih.gov

Moxifloxacin : Another broad-spectrum fluoroquinolone antibiotic. nih.gov

Levetiracetam and Pregabalin : Anti-epilepsy agents. nih.gov

Sitagliptin : An antidiabetic agent. nih.gov

The inherent reactivity of the amino and carbonyl groups within the azepane ring provides numerous opportunities for diverse chemical reactions, enabling chemists to introduce various functionalities and create novel molecular architectures. uni.lu

Role as a Versatile Chemical Building Block and Key Intermediate

As a chiral building block, this compound and its enantiomers are indispensable in asymmetric synthesis, allowing for the construction of complex molecules with defined stereochemistry. nih.govuni.lu It functions as a key synthetic intermediate in the preparation of a variety of bioactive compounds, including hydantoins. nih.gov The compound can be conceptually derived from amino acids such as L-lysine (for the (S)-enantiomer) or D-lysine (for the (R)-enantiomer) and ornithine derivatives, highlighting its connection to natural product chemistry and biomimetic synthesis. ebi.ac.uknih.govuni.lunih.gov

Evolution of Research Trajectories and Scholarly Contributions

Research into this compound has evolved significantly, with a growing focus on developing efficient and scalable methods for its synthesis, particularly for its enantiopure forms. A key trajectory in this evolution is the application of biocatalysis. Recent advancements include the development of an efficient biocatalytic route to (3R)-3-aminoazepane, which can be achieved with high purity and enantiomeric excess. nih.gov

This biocatalytic approach, involving ω-transaminase, has demonstrated scalability and cost-effectiveness, simplifying reaction workup and avoiding the need for expensive metal catalysts or chromatographic purification in some cases. nih.gov The integration of chemico-genomics and molecular modeling has played a crucial role in the discovery and understanding of novel biocatalysts exhibiting specific substrate profiles and selectivity. nih.gov

The compound's presence in numerous patents underscores its commercial and industrial relevance, reflecting sustained scholarly and industrial contributions to its chemistry and applications. iiab.meebi.ac.uk Ongoing academic research continues to explore new synthetic methodologies and expand its utility in drug discovery and development, solidifying its status as a vital chemical entity in contemporary organic chemistry.

Table 1: Biocatalytic Synthesis of (3R)-3-Aminoazepane nih.gov

| Parameter | Value |

| Starting Material | N-Boc-3-oxoazepane |

| Enzyme | ω-transaminase (ATA-01) |

| Co-substrate | Isopropylamine |

| pH | 10 |

| Solvent System | H2O/DMSO (50% v/v) |

| Reaction Time | 30 hours |

| Enantiomeric Excess (e.e.) | 99.3% |

| Overall Yield | 80% (from 300g N-Boc-3-oxoazepane) |

| Purity of Product | 99.92% |

| Overall Steps | 7 (to synthesize (3R)-3-aminoazepane) |

| Scalability | Scaled up to 10 L |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-aminoazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWUOGIPSRVRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883255 | |

| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671-42-1, 17929-90-7 | |

| Record name | 3-Aminoazepan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=671-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17929-90-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminohexahydro-2H-azepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Aminoazepan 2 One and Its Derivatives

Stereoselective Synthesis of Chiral 3-Aminoazepan-2-one (B99726) Scaffolds

The stereochemistry at the C3 position of the azepanone ring is a critical determinant of the biological activity of its derivatives. Consequently, the development of synthetic methods that precisely control this stereocenter is of paramount importance.

Asymmetric Approaches to Enantiopure this compound

The creation of enantiomerically pure this compound is a key objective in asymmetric synthesis. frontiersin.org Biocatalytic methods have emerged as powerful tools for achieving high enantioselectivity. For instance, ω-transaminases have been successfully employed in the asymmetric synthesis of (3R)-3-aminoazepane, a related and pharmaceutically important intermediate. researchgate.net This biocatalytic transformation establishes the stereogenic center with high efficiency and can be part of a scalable and cost-effective route that avoids the use of expensive metal catalysts. researchgate.net

Another enzymatic approach involves the use of reductive aminases (RedAms). These enzymes can catalyze the stereoselective amination of ketone precursors, offering an environmentally friendly alternative to traditional chemical methods. frontiersin.orgrsc.org The combination of a galactose oxidase (GOase) and an imine reductase (IRED) in an enzymatic cascade has been shown to produce enantiopure L-3-N-aminoazepanes from amino alcohol precursors. rsc.org

Beyond enzymatic methods, chemical strategies involving chiral auxiliaries or catalysts are also employed. For example, the stereospecific reduction of a chiral precursor can yield the desired enantiomer while preserving the configuration.

Diastereoselective Control in Synthetic Pathways

In addition to enantioselectivity, controlling diastereoselectivity is crucial when synthesizing derivatives of this compound with multiple stereocenters. Ring-enlargement reactions have proven to be effective in achieving high diastereoselectivity. acs.orgresearchgate.net For example, a one-pot reduction and ring-enlargement process starting from a 2-cyano-6-oxazolopiperidine derivative proceeds in a highly regio- and stereoselective manner to produce optically pure 2-aryl-3-aminoazepanes. researchgate.net

Another strategy involves a tandem ring-enlargement/alkylation or reduction process, which provides a versatile route to enantio- and diastereoselectively pure mono- or disubstituted 3-aminoazepanes. acs.orgnih.gov Furthermore, substrate-directed epoxidation or dihydroxylation of a 2,3,6,7-tetrahydro-3-amidoazepine intermediate allows for the diastereoselective synthesis of hydroxylated 3-aminoazepanes. researchgate.net The strategic use of protecting groups and reagents can also be employed to reverse diastereoselectivity, a technique referred to as "protecting-group tuning". researchgate.net

Preservation and Verification of Enantiomeric Purity

Ensuring the enantiomeric purity of the synthesized this compound is critical, particularly for pharmaceutical applications where stringent regulatory guidelines apply. archivemarketresearch.com A primary challenge in asymmetric synthesis is the prevention of racemization of the enantiopure starting materials or products. researchgate.net

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a cornerstone technique for the analysis of enantiomeric purity. uhplcs.comcat-online.comgoogle.com This method allows for the separation and quantification of enantiomers, providing a precise measure of the enantiomeric excess (ee). uhplcs.comcat-online.com Different types of chiral columns are available, including those based on macrocyclic glycopeptides like teicoplanin, which are effective for separating the enantiomers of underivatized amino acids and their derivatives. sigmaaldrich.com Derivatization with a chromophoric group can sometimes be employed to enhance detection by UV detectors in HPLC. cat-online.comgoogle.comgoogle.com

In addition to HPLC, other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) on chiral columns can be used to verify the structure and enantiomeric purity.

Catalytic Strategies in this compound Synthesis

Catalytic methods offer efficient and atom-economical routes to this compound and its derivatives. Palladium-catalyzed reactions, in particular, have been extensively developed for the formation of the amide bond within the lactam ring.

Palladium-Catalyzed Aminocarbonylation Reactions

Palladium-catalyzed aminocarbonylation is a powerful transformation for the synthesis of amides, including cyclic amides like azepan-2-ones. rsc.orgorganic-chemistry.org This reaction typically involves the coupling of an organic halide, carbon monoxide, and an amine in the presence of a palladium catalyst.

The aminocarbonylation of halo-substituted substrates provides a direct route to functionalized azepan-2-ones. mdpi.com For instance, the intramolecular reductive aminocarbonylation of haloaryl-tethered nitroarenes, using a nickel catalyst, can be used to synthesize dibenzazepine-based heterocycles, which share a similar seven-membered ring system. rsc.org

More directly, palladium-catalyzed aminocarbonylation of halo-substituted heteroarenes, such as 7-azaindoles, has been developed using chloroform (B151607) as a convenient source of carbon monoxide. rsc.orgresearchgate.net This methodology can be extended to various heterocyclic systems and offers a practical approach for incorporating an amide functional group. rsc.org The choice of ligands, such as Xantphos, and additives can be crucial for the success of these reactions, especially when using less reactive aryl chlorides as substrates. rsc.org The reaction conditions can be optimized to achieve high yields and functional group tolerance. rsc.orgnih.govacs.org

Table 1: Key Synthetic Strategies for this compound and Derivatives

| Strategy | Key Features | Example Application | References |

|---|---|---|---|

| Asymmetric Biocatalysis | High enantioselectivity, mild reaction conditions. | Asymmetric synthesis of (3R)-3-aminoazepane using ω-transaminases. | researchgate.net |

| Diastereoselective Ring-Enlargement | High control over multiple stereocenters. | Synthesis of optically pure 2-aryl-3-aminoazepanes. | researchgate.net |

| Palladium-Catalyzed Aminocarbonylation | Efficient formation of the lactam ring. | Synthesis of functionalized azepan-2-ones from halo-substrates. | mdpi.comrsc.org |

| Enzymatic Cascades | Multi-step synthesis in a single pot. | Synthesis of enantiopure L-3-N-aminoazepanes using GOase and IRED. | rsc.org |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (3R)-3-Aminoazepane |

| L-3-N-Aminoazepanes |

| 2-Aryl-3-aminoazepanes |

| 2-Cyano-6-oxazolopiperidine |

| 2,3,6,7-Tetrahydro-3-amidoazepine |

| Hydroxylated 3-aminoazepanes |

| 7-Azaindoles |

| Dibenzazepine |

| Carbon monoxide |

| Chloroform |

| Xantphos |

| Palladium |

Biocatalytic Routes to Chiral 3-Aminoazepane Structures

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, enabling the production of chiral amines with high enantiopurity. rsc.org These enzymatic methods often operate under mild conditions and avoid the use of toxic reagents and expensive heavy metal catalysts. researchgate.net

A streamlined, one-pot multi-enzyme cascade has been developed for the synthesis of protected L-3-aminoazepane. rsc.orgnih.gov This system utilizes a combination of galactose oxidase (GOase) and an imine reductase (IRED) to convert N-Cbz-protected L-lysinol into L-3-N-Cbz-aminoazepane. rsc.orgmanchester.ac.uk The process begins with the oxidation of the primary alcohol in the amino alcohol substrate by a GOase variant to form an unstable amino aldehyde. rsc.orgresearchgate.net This intermediate then spontaneously undergoes intramolecular cyclization to form a cyclic imine, which is subsequently reduced by an IRED in a stereoselective manner to yield the final chiral aminoazepane product. rsc.orgresearchgate.net

The choice of enzyme variants is crucial for the success of the cascade. Screening of various enzymes revealed that the GOase variant M3-5 and IRED variant IR-49 were optimal for the synthesis of the azepane derivative. researchgate.net Optimization of reaction conditions, including pH and enzyme concentration, led to an isolated yield of up to 54%. rsc.orgmanchester.ac.uk This one-pot approach is highly efficient as it prevents the racemization of the labile aldehyde and imine intermediates, ensuring high enantiopurity of the final product. rsc.orgmanchester.ac.uk

| Enzyme Screening for L-3-N-Cbz-aminoazepane Synthesis | |

| Starting Material | N-Cbz-L-lysinol |

| Enzyme 1 (Oxidation) | Galactose Oxidase (GOase) |

| Optimal GOase Variant | M3-5 |

| Enzyme 2 (Reduction) | Imine Reductase (IRED) |

| Optimal IRED Variant | IR-49 |

| Product | L-3-N-Cbz-aminoazepane |

| Max Isolated Yield | 54% |

| Key Advantage | High enantiopurity by avoiding intermediate racemization |

Amine transaminases (ATAs), specifically ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral primary amines from prochiral ketones. worktribe.commdpi.com These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor to a carbonyl acceptor. worktribe.com A highly efficient biocatalytic route to (3R)-3-aminoazepane, a valuable pharmaceutical intermediate, has been developed using an (R)-selective ω-transaminase. acs.orgresearchgate.net

| Biocatalytic Synthesis of (3R)-3-Aminoazepane | |

| Target Compound | (3R)-3-aminoazepane |

| Enzyme Class | ω-Transaminase (ω-TA) |

| Enzyme Selectivity | (R)-selective |

| Precursor Type | Prochiral Ketone |

| Overall Yield | 46.2% (over 7 steps) |

| Purity | 99.92% |

| Enantiomeric Excess (ee) | 99.2% |

| Reference | acs.orgresearchgate.net |

Cyclization and Rearrangement-Based Synthetic Protocols

Ring-forming reactions, including one-pot multicomponent reactions and intramolecular cyclizations, provide direct and efficient pathways to the core this compound structure.

Efficient one-pot syntheses have been developed to construct the this compound backbone from different heterocyclic starting materials. One such method utilizes 1,4-protected piperazine-2,5-diones and alkynes. The proposed reaction mechanism involves a sequence of steps beginning with a Michael addition. nih.gov This is followed by an unusual nucleophilic attack on an amide group within the intermediate, leading to ring expansion, and concludes with a keto-enol tautomerization to yield the final seven-membered heterocyclic product. The efficiency of this one-pot process is significantly influenced by the choice of protecting groups and the base used.

The formation of the azepan-2-one (B1668282) ring via intramolecular cyclization of linear amino acid precursors is a fundamental strategy. Historically, the lactam structure was identified from the thermal decomposition of lysine (B10760008) methyl ester. Modern approaches refine this concept, using appropriately functionalized amino acid esters that cyclize to form the thermodynamically stable seven-membered lactam ring. nih.gov

One such strategy involves the intramolecular cyclization of enolates derived from chiral ω-imino-esters. nih.gov This reaction proceeds with high diastereoselectivity to afford β-amino esters, which can be readily converted to the corresponding cyclic lactams. nih.gov Studies on the thermal stability of various lactam progenitors have shown that the precursors to 7-membered rings, such as those that form the azepanone structure, are stable at physiological temperatures (37 °C), allowing for controlled cyclization. nih.gov These methods leverage the readily available pool of chiral amino acids to construct the target heterocyclic system. manchester.ac.uk

Tandem Ring-Enlargement and Functionalization Processes

Tandem reactions, which combine multiple bond-forming events in a single operation, offer an elegant and efficient approach to complex molecules. For the synthesis of the azepane scaffold, tandem ring-enlargement and functionalization processes have emerged as a powerful strategy. These methods often start from smaller, more readily available cyclic precursors, such as piperidines, and expand them to the seven-membered azepane ring while simultaneously introducing key functional groups.

A notable example involves a one-pot reduction and ring-enlargement of a 2-cyano-6-oxazolopiperidine intermediate. researchgate.net This process occurs with high regio- and diastereoselectivity, yielding optically pure 2-aryl-3-aminoazepanes. researchgate.net The key step is the reduction of a bicyclic oxazolidine (B1195125) adduct bearing a cyano group with a reducing agent like lithium aluminium hydride, which induces the ring expansion. researchgate.net

Another versatile method describes the enantio- and diastereoselective synthesis of various mono- or disubstituted 3-aminoazepanes. acs.org This approach is centered around a highly regio- and diastereoselective tandem ring-enlargement/alkylation or reduction process, providing access to enantiomerically pure constrained diamines that are valuable scaffolds in medicinal chemistry. acs.org These tandem strategies represent a significant methodological advancement, enabling the construction of complex azepane structures with excellent stereochemical control in a highly convergent manner. researchgate.netacs.org

Table 1: Tandem Ring-Enlargement Processes for Azepane Synthesis

| Starting Material | Key Process | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 2-Cyano-6-oxazolopiperidine | One-pot reduction and ring-enlargement | 2-Aryl-3-aminoazepanes | Highly regio- and stereoselective | researchgate.net |

| Piperidine derivatives | Tandem ring-enlargement/alkylation or reduction | Mono- or disubstituted 3-aminoazepanes | Enantio- and diastereoselective; provides enantiopure diamines | acs.org |

Optimization and Process Intensification in this compound Production

The industrial production of this compound necessitates highly optimized and intensified processes to ensure economic viability, high product quality, and sustainability. Research efforts have focused on refining reaction parameters, from protecting group strategies to the development of scalable and green synthetic routes.

The choice of protecting groups for the amine functionality is critical, as it dictates reaction pathways, stability, and the conditions required for deprotection. organic-chemistry.org In the synthesis of 3-aminoazepane derivatives, particularly in enzymatic routes, the protecting group's structure can significantly impact enzyme tolerance and activity. rsc.orgresearchgate.net For instance, the synthesis of L-3-N-Cbz-aminoazepane presented the challenge of finding enzymes that could tolerate the bulky carboxybenzyl (Cbz) group. rsc.orgresearchgate.net Similarly, the biocatalytic transamination of N-Boc-3-oxoazepane to produce (3R)-N-Boc-3-aminoazepane is a key step where the tert-Butoxycarbonyl (Boc) group plays a crucial role. researchgate.netx-mol.com Orthogonal protecting group strategies, where different groups can be removed selectively under different conditions (e.g., acid-labile Boc vs. base-labile Fmoc), are essential for synthesizing complex, multifunctionalized derivatives. organic-chemistry.org

Reaction conditions such as temperature, pH, solvent, and catalyst loading are meticulously optimized to maximize conversion and yield. In biocatalytic processes, an optimal pH of 8.0 was identified for enzyme cascades producing 3-aminoazepane derivatives, while temperatures above 30 °C led to lower conversions due to enzyme deactivation. rsc.org For the transaminase-catalyzed synthesis of (3R)-N-Boc-3-aminoazepane, critical parameters studied included temperature (optimally 45-50°C), pH (up to 10), substrate concentration, and the use of co-solvents like dimethyl sulfoxide (B87167) (DMSO) to improve solubility and reaction rates. researchgate.net

Table 2: Influence of Protecting Groups and Reaction Conditions

| Protecting Group | Reaction Type | Optimized Conditions | Impact | Reference |

|---|---|---|---|---|

| Carboxybenzyl (Cbz) | Enzyme Cascade (GOase/IRED) | pH 8, Temp ≤ 30°C | Bulky group presents a challenge for enzyme tolerance; optimization of pH and temperature is crucial for conversion. | rsc.orgresearchgate.net |

| tert-Butoxycarbonyl (Boc) | Biocatalytic Transamination (ω-TA) | pH 10, Temp 50°C, DMSO co-solvent | Enables high-yield, stereoselective amination; co-solvent enhances substrate solubility. | researchgate.netx-mol.com |

| None (hydrochloride salt) | Chemical Reduction (NaBH₄/BF₃) | Solvent: THF, Time: 24 hr | The choice of reducing agent and solvent significantly affects yield. | derpharmachemica.com |

A primary goal of process optimization is to enhance both the chemical yield and the purity of the final product, particularly its enantiomeric excess (ee) for chiral compounds. In the chemical reduction of (3R)-3-aminoazepan-2-one, a systematic comparison of reducing agents revealed that using Sodium borohydride/Boron trifluoride (NaBH₄/BF₃) in tetrahydrofuran (B95107) (THF) provided the best yield at 88.8%. derpharmachemica.com

Biocatalytic methods have proven exceptionally effective at delivering high purity and stereoselectivity. An optimized biocatalytic route to (3R)-3-aminoazepane, using an ω-transaminase, achieved a final product with 99.92% purity and 99.2% ee. acs.org Further optimization of this process using an immobilized ω-transaminase for the synthesis of (3R)-N-Boc-3-aminoazepane consistently yielded a product with 97.0% purity and 99.2% ee on a multikilogram scale. x-mol.com In another biocatalytic approach using a galactose oxidase and imine reductase enzyme cascade, an isolated yield of 54% was achieved for L-3-N-Cbz-aminoazepane after optimizing enzyme concentrations and reaction conditions. researchgate.net

Table 3: Comparison of Optimized Reaction Yields and Purity

| Method | Product | Yield | Purity / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chemical Reduction (NaBH₄/BF₃ in THF) | (3R)-azepan-3-amine | 88.8% | Not specified | derpharmachemica.com |

| Biocatalytic Transamination (ω-TA) | (3R)-3-aminoazepane | 46.2% (overall) | 99.92% purity, 99.2% ee | acs.org |

| Immobilized Biocatalytic Transamination (ω-TA) | (3R)-N-Boc-3-aminoazepane | Reproducible on multi-kg scale | 97.0% purity, 99.2% ee | x-mol.com |

| Enzyme Cascade (GOase/IRED) | L-3-N-Cbz-aminoazepane | 54% (isolated) | High enantiopurity | rsc.orgresearchgate.net |

Modern pharmaceutical manufacturing places a strong emphasis on scalable and sustainable ("green") chemistry. acs.org This involves minimizing waste, avoiding hazardous reagents, and designing energy-efficient processes. Biocatalysis is at the forefront of this movement for the synthesis of this compound and its derivatives. rsc.orgresearchgate.net

Enzymatic methods offer significant advantages over traditional chemical routes, which often rely on expensive and toxic heavy metal catalysts and harsh reaction conditions. rsc.orgresearchgate.net The development of a seven-step synthesis for (3R)-3-aminoazepane, featuring a biocatalytic transamination as the key step, is described as scalable, cost-effective, and commercially viable. acs.org This process circumvents the need for metal catalysts and simplifies the reaction workup. researchgate.netacs.org

The concept of sustainability is further enhanced by the use of immobilized enzymes. An optimized process for (3R)-N-Boc-3-aminoazepane utilizes an immobilized ω-transaminase that can be reused for up to 20 cycles without a significant loss of activity. x-mol.com This not only reduces catalyst cost but also simplifies product purification and minimizes waste, representing a major step towards a truly sustainable industrial process. x-mol.com Similarly, one-pot enzyme cascades that combine multiple steps streamline the synthesis, reduce solvent usage, and prevent the racemization of labile intermediates, contributing to both efficiency and sustainability. rsc.orgresearchgate.net

Overcoming Synthetic Challenges and Driving Methodological Innovation

The synthesis of chiral this compound has historically been fraught with challenges, including poor stereochemical control, the use of hazardous reagents, and difficulties in scaling up production. rsc.orgthieme-connect.com Traditional chemical methods often lack the necessary precision for chiral synthesis and can be environmentally burdensome. rsc.org The synthesis of chiral bulky amines, in particular, is a recognized difficulty in organic chemistry. researchgate.net

Methodological innovation has been driven by the need to address these shortcomings. The foremost innovation has been the strategic implementation of biocatalysis. The use of enzymes such as ω-transaminases and enzyme cascades (e.g., galactose oxidase and imine reductase) has revolutionized the synthesis by providing a highly efficient and stereoselective means to establish the critical chiral center. rsc.orgresearchgate.netresearchgate.netx-mol.comacs.org These biocatalytic steps operate under mild conditions, avoid toxic metals, and generate products with exceptionally high enantiopurity. researchgate.netacs.org

Mechanistic Investigations of Reactions Involving 3 Aminoazepan 2 One

Fundamental Organic Reaction Mechanisms Relevant to Azepan-2-one (B1668282) Chemistry

The chemical behavior of azepan-2-ones is governed by a variety of fundamental organic reaction mechanisms. The interplay of ring strain, functional groups, and reaction conditions dictates the predominant pathways, which include nucleophilic substitutions, additions, eliminations, and rearrangements.

Nucleophilic Substitution (SN1 and SN2) in Azepane Ring Systems

Nucleophilic substitution reactions at the carbon atoms of the azepane ring are fundamental to its functionalization. These reactions can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism, with the operative pathway being influenced by the substrate structure, nucleophile strength, leaving group ability, and solvent polarity. masterorganicchemistry.com

SN1 Reactions: The SN1 mechanism involves a two-step process initiated by the departure of a leaving group to form a carbocation intermediate, which is subsequently attacked by a nucleophile. youtube.com In azepane systems, the formation of a carbocation can be influenced by the stability of the resulting intermediate. Tertiary carbons within the ring, if present, would favor an SN1 pathway due to the increased stability of the tertiary carbocation. masterorganicchemistry.com The reaction rate is dependent only on the concentration of the substrate. masterorganicchemistry.comyoutube.com

SN2 Reactions: The SN2 mechanism is a one-step concerted process where the nucleophile attacks the carbon center at the same time as the leaving group departs. youtube.com This backside attack leads to an inversion of stereochemistry at the reaction center. chemistrysteps.com For azepane rings, the accessibility of the carbon atom bearing the leaving group is a critical factor. Steric hindrance around the reaction site can significantly slow down or prevent SN2 reactions. Therefore, substitutions at less hindered positions of the azepane ring are more likely to proceed via an SN2 pathway. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

| Factor | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Preference | Tertiary > Secondary | Primary > Secondary |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

Addition and Elimination Pathways

Addition and elimination reactions are also prevalent in the chemistry of azepan-2-ones, particularly when unsaturation is present in the ring or in substituents.

Addition Reactions: These reactions involve the breaking of a π bond and the formation of two new σ bonds. youtube.comyoutube.com For instance, if an azepan-2-one derivative contains a double bond within the ring, it can undergo addition reactions with various reagents such as halogens, hydrogen halides, and water.

Elimination Reactions: Elimination reactions are the reverse of addition reactions and result in the formation of a π bond through the removal of two substituents from adjacent atoms. youtube.comyoutube.com These reactions are often promoted by heat or the presence of a base. In azepane systems, elimination can lead to the formation of unsaturated lactams. The regioselectivity of the elimination (i.e., the position of the newly formed double bond) is governed by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene), depending on the reaction conditions and the nature of the leaving group and base. slideshare.net

The interplay between substitution and elimination is a common feature in organic chemistry. Factors such as the strength of the base/nucleophile and steric hindrance determine which pathway is favored. slideshare.net

Rearrangement Processes within the Azepane Framework

The seven-membered azepane ring can undergo various rearrangement reactions, often driven by the desire to relieve ring strain or to form more stable structures. These rearrangements can involve changes in the ring size or the positions of substituents.

One notable rearrangement is the Beckmann rearrangement, which can be used to synthesize caprolactam, the parent compound of azepan-2-ones, from cyclohexanone oxime. Although this is a method for ring formation, similar principles of atom migration can apply to reactions of substituted azepanes.

Ring expansion and contraction are also possibilities within the azepane framework. For example, intramolecular reactions can lead to the formation of bicyclic systems or the contraction of the seven-membered ring to a six-membered ring. rsc.org The specific outcome of a rearrangement is highly dependent on the starting material and the reaction conditions employed. For instance, some 2,5-bridged tetrahydroazepines have been prepared from 4H-azepines and can also be formed from (halogenomethyl)dihydropyridines through ring expansion. rsc.org

Elucidation of Specific Reaction Pathways in 3-Aminoazepan-2-one (B99726) Synthesis

The synthesis of this compound often involves the introduction of the amino group at the C3 position of the azepan-2-one ring. The mechanisms of these synthetic steps are critical for controlling the regioselectivity and stereoselectivity of the final product.

Detailed Mechanisms of Michael Addition and Related Conjugate Additions

The Michael addition, or conjugate 1,4-addition, is a powerful method for forming carbon-carbon or carbon-heteroatom bonds. wikipedia.org In the context of this compound synthesis, this reaction can be employed to introduce a nitrogen nucleophile at the β-position of an α,β-unsaturated lactam.

The mechanism of the Michael addition involves the following steps: wikipedia.org

Formation of the Nucleophile: A base removes a proton from the nitrogen nucleophile (e.g., an amine or an ammonia equivalent) to generate a more potent nucleophile.

Nucleophilic Attack: The nitrogen nucleophile attacks the β-carbon of the α,β-unsaturated azepan-2-one. This is a conjugate addition, and the electron density is pushed onto the carbonyl oxygen, forming an enolate intermediate.

Protonation: The enolate intermediate is protonated, typically by the solvent or a proton source added during workup, to yield the this compound product.

The regioselectivity of the Michael addition is a key feature, as it directs the nucleophile to the β-carbon rather than the carbonyl carbon (1,2-addition). masterorganicchemistry.comchemistrysteps.com This is due to the electronic nature of the α,β-unsaturated system, where the β-carbon is also an electrophilic site. Weak bases tend to favor the 1,4-addition pathway. youtube.com

| Step | Description | Intermediate |

|---|---|---|

| 1 | Deprotonation of the nitrogen nucleophile. | Amide anion or related nitrogen nucleophile. |

| 2 | Nucleophilic attack at the β-carbon of the α,β-unsaturated lactam. | Enolate intermediate. |

| 3 | Protonation of the enolate. | Final this compound product. |

Analysis of Unusual Nucleophilic Attacks to Amide Functionalities

The amide group in azepan-2-one is generally less reactive towards nucleophiles than, for example, an ester or an acid chloride. This is due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. futurelearn.com However, under certain conditions, the amide carbonyl can be attacked by nucleophiles.

In the context of lactams, ring strain can increase the electrophilicity of the carbonyl carbon. khanacademy.org While azepan-2-one is a relatively strain-free seven-membered ring, distortions from planarity can affect the degree of amide resonance and thus the reactivity.

Unusual nucleophilic attacks on the amide functionality of azepan-2-one could be facilitated by:

Activation of the Carbonyl Group: Lewis acids can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Highly Reactive Nucleophiles: Strong nucleophiles, such as organolithium reagents or Grignard reagents, can attack the amide carbonyl, although this often leads to ring-opening reactions rather than substitution at the carbonyl carbon while preserving the ring.

Intramolecular Reactions: If a nucleophilic group is tethered to the azepan-2-one molecule, an intramolecular attack on the amide carbonyl can occur, potentially leading to the formation of bicyclic products. The proximity and geometry of the reacting groups play a crucial role in the feasibility of such reactions. nih.gov

Keto-Enol Tautomerism and its Role in Reaction Intermediates

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a carbonyl group) and an enol form (a hydroxyl group adjacent to a double bond). masterorganicchemistry.comleah4sci.comchemistrysteps.com In the context of this compound, which is a lactam (a cyclic amide), the analogous equilibrium is referred to as lactam-lactim tautomerism. The lactam form is generally predominant. youtube.com

The interconversion between the keto (lactam) and enol (lactim) tautomers can be catalyzed by either acid or base. masterorganicchemistry.comchemistrysteps.comlibretexts.org Under acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon to yield the enol form. chemistrysteps.comlibretexts.org Conversely, under basic conditions, the α-proton is abstracted to form an enolate, which is then protonated on the oxygen atom to give the enol. libretexts.org

The formation of the enol or enolate intermediate is critical as it alters the reactivity of the molecule. The enol form of this compound possesses a nucleophilic α-carbon, making it susceptible to attack by various electrophiles. masterorganicchemistry.com This reactivity is central to many synthetic transformations at the α-position of the carbonyl group.

The stability of the keto versus the enol form is influenced by several factors, including substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com For simple ketones, the keto form is significantly more stable. leah4sci.com However, in certain structural contexts, such as in 1,3-dicarbonyl compounds, the enol form can be stabilized by intramolecular hydrogen bonding and conjugation, shifting the equilibrium. masterorganicchemistry.comlibretexts.org While this compound itself does not have a 1,3-dicarbonyl system, the presence of the amino group at the 3-position can influence the electronic properties and potentially the tautomeric equilibrium, although the lactam form is expected to be overwhelmingly favored.

Table 1: Factors Influencing Keto-Enol Tautomerism

| Factor | Effect on Enol Stability | Relevance to this compound |

|---|---|---|

| Substitution | Increased substitution on the double bond can stabilize the enol form. | Substituents introduced in reactions could influence subsequent equilibria. |

| Conjugation | Conjugation with other π-systems stabilizes the enol form. | Not a primary stabilizing factor in the parent molecule. |

| Hydrogen Bonding | Intramolecular hydrogen bonding can significantly stabilize the enol form. masterorganicchemistry.com | The amino group could potentially participate in hydrogen bonding in the enol tautomer, but this is not expected to overcome the inherent stability of the lactam form. |

| Aromaticity | If the enol form is part of an aromatic system, it is highly stabilized. | Not applicable. |

Mechanistic Insights into Palladium-Catalyzed Carbonylation Steps (e.g., Allenyl-Pd Intermediates)

Palladium-catalyzed carbonylation reactions are powerful tools for the synthesis of carbonyl-containing compounds. researchgate.netnih.govnih.govmdpi.comorganic-chemistry.org While specific studies on the palladium-catalyzed carbonylation of this compound are not prevalent, mechanistic principles from related systems can provide valuable insights. These reactions typically involve the oxidative addition of a substrate to a Pd(0) complex, followed by CO insertion and subsequent reductive elimination or nucleophilic attack. nih.govresearchgate.netnih.gov

In the context of substrates that can form allenes, such as propargyl halides or carbonates, the formation of allenyl-Pd intermediates has been proposed. A possible mechanistic pathway could involve the oxidative addition of a suitably functionalized derivative of this compound to a Pd(0) catalyst, potentially leading to an allenyl-Pd species. This intermediate could then undergo aminocarbonylation and cycloaddition to furnish complex products. researchgate.net

The general cycle for a palladium-catalyzed carbonylation typically involves several key steps:

Oxidative Addition: A low-valent palladium species, typically Pd(0), undergoes oxidative addition to an organic halide or triflate.

CO Insertion: Carbon monoxide inserts into the palladium-carbon bond to form an acyl-palladium complex. nih.gov

Nucleophilic Attack/Reductive Elimination: The acyl-palladium intermediate can then react with a nucleophile (e.g., an amine or alcohol) or undergo reductive elimination to yield the carbonylated product and regenerate the Pd(0) catalyst. nih.govnih.gov

The nature of the ligands, solvents, and additives can significantly influence the reaction pathway and the stability of intermediates. nih.govnih.gov For instance, the use of bulky, electron-rich phosphine ligands can facilitate the oxidative addition and reductive elimination steps.

While the direct involvement of allenyl-Pd intermediates in reactions of this compound would depend on the specific substrate and reaction conditions, the fundamental steps of palladium-catalyzed carbonylation provide a framework for understanding potential transformations of this lactam.

Stereochemical Mechanisms and Control in Asymmetric Syntheses

The presence of a stereocenter at the 3-position of this compound makes stereochemical control a critical aspect of its synthesis and derivatization. Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule, which is crucial in medicinal chemistry as different stereoisomers can exhibit vastly different biological activities. nih.gov

Several strategies can be employed to control the stereochemistry in reactions involving α-amino lactams. One common approach is the use of chiral catalysts. For instance, asymmetric Michael additions, Mannich reactions, and alkylations can be rendered enantioselective through the use of chiral organocatalysts or metal complexes with chiral ligands. wikipedia.org In the context of this compound, a chiral catalyst could selectively recognize one enantiomer of a racemic starting material or guide the formation of a new stereocenter with a specific configuration.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the this compound scaffold, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

Furthermore, substrate-controlled diastereoselective reactions are also important. The existing stereocenter at the 3-position can influence the stereochemical outcome of reactions at other positions in the molecule, leading to the preferential formation of one diastereomer over another.

Mechanistically, the stereochemical outcome is often determined in the transition state of the key bond-forming step. The chiral catalyst or auxiliary creates a chiral environment that energetically favors one transition state over the other, leading to the observed stereoselectivity. For example, in a catalyzed reaction, the catalyst may form a chiral ion pair with a reactive intermediate, effectively shielding one face of the molecule and directing the approach of the incoming reagent to the other face. wikipedia.org

Table 2: Strategies for Stereochemical Control

| Strategy | Description | Mechanistic Principle |

|---|---|---|

| Chiral Catalysis | Use of a chiral catalyst to induce enantioselectivity or diastereoselectivity. | Formation of diastereomeric transition states with different energies. |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a stereoselective reaction. | Steric hindrance or electronic effects of the auxiliary favor a specific reaction pathway. |

| Substrate Control | The existing stereocenter in the substrate directs the formation of a new stereocenter. | The inherent chirality of the molecule leads to diastereomeric transition states. |

Computational and Theoretical Chemistry for Mechanism Elucidation

Computational and theoretical chemistry have become indispensable tools for elucidating complex reaction mechanisms. stanford.edu Methods such as Density Functional Theory (DFT) allow for the in-silico investigation of reaction pathways, the characterization of transition states, and the calculation of reaction energetics. nih.govacs.org

For reactions involving this compound, computational studies could provide detailed insights into:

Reaction Pathways: By mapping the potential energy surface, different possible reaction mechanisms can be compared to determine the most likely pathway. acs.org For example, a stepwise versus a concerted mechanism for a particular transformation could be distinguished.

Transition State Analysis: The geometry and energy of transition states can be calculated, providing a deeper understanding of the factors that control the reaction rate and selectivity. nih.gov For instance, the origin of stereoselectivity in an asymmetric reaction can be rationalized by comparing the energies of the diastereomeric transition states.

Intermediate Stability: The relative stabilities of various intermediates, such as the keto and enol tautomers or different organometallic species in a catalytic cycle, can be assessed.

Role of Catalysts and Solvents: The interactions between the substrate, catalyst, and solvent molecules can be modeled to understand their influence on the reaction mechanism and outcome.

For example, a computational study on the acylation mechanism of β-lactamase enzymes, which share the lactam core structure, has utilized DFT calculations to investigate the potential energy surface and elucidate the reaction pathway. nih.govacs.org Similar approaches could be applied to study the enzymatic or chemical reactions of this compound.

Table 3: Applications of Computational Chemistry in Mechanism Elucidation

| Application | Information Gained |

|---|---|

| Potential Energy Surface Mapping | Identification of the most favorable reaction pathway. acs.org |

| Transition State Calculation | Determination of activation energies and understanding of selectivity. nih.gov |

| Intermediate Characterization | Assessment of the stability and reactivity of transient species. |

| Modeling of Non-covalent Interactions | Understanding the role of catalysts, solvents, and directing groups. |

Applications of 3 Aminoazepan 2 One in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Novel Pharmacophores and Drug Scaffolds

3-Aminoazepan-2-one (B99726) serves as a crucial synthetic intermediate in the design and construction of novel pharmacophores and drug scaffolds mdwiki.orgnih.gov. Its inherent structural characteristics, particularly the chiral center at the 3-position and the seven-membered lactam ring, offer opportunities for diverse chemical modifications. For instance, (3R)-3-aminoazepane, a derivative readily obtained from (3R)-3-aminoazepan-2-one, functions as a fundamental building block for the synthesis of various active pharmaceutical ingredients (APIs) nih.gov.

The utility of this compound extends to facilitating the development of complex molecular architectures. Researchers have explored efficient synthetic routes, including biocatalytic approaches, to produce enantiopure L-3-aminoazepane derivatives. These derivatives represent core structures found in numerous valuable pharmaceutical drugs wikipedia.org. Furthermore, the cyclization of methyl esters derived from L-lysine, a natural amino acid, and subsequent reduction to form 3-(tritylamino)azepane, provides versatile building blocks that can be further elaborated into pharmacologically active analogs newdrugapprovals.org. This highlights the compound's importance in providing a scaffold upon which more intricate and potent drug candidates can be built.

Development of Biologically Active Chemical Entities

This compound, particularly its (R)-enantiomer, is widely recognized as a synthetic intermediate in pharmaceutical manufacturing mdwiki.orgnih.govacs.org. Its structural integrity and reactivity allow for its incorporation into various synthetic pathways, leading to the creation of more complex drug molecules. This foundational role underscores its importance in the pipeline of drug development.

A notable application of this compound is its use as a precursor for the synthesis of established therapeutic agents. For example, (3R)-3-aminoazepan-2-one (Compound 1) can be reduced to yield (3R)-azepan-3-amine (Compound 2), which is a key intermediate in the production of besifloxacin (B178879) hydrochloride uni.luuni.lunih.gov. Besifloxacin is a fourth-generation fluoroquinolone antibiotic. wikipedia.orgnewdrugapprovals.orguni.lu

Another significant example is Nazartinib, an epidermal growth factor receptor (EGFR) antagonist, which incorporates an azepane moiety derived from this compound nih.govnih.govjst.go.jp. Nazartinib has demonstrated antitumor activity in the treatment of non-small cell lung cancer nih.govjst.go.jp. The integration of the this compound derived unit into these complex molecules showcases its critical role in conferring specific pharmacological properties.

Beyond its role as a direct precursor, functionalized derivatives of this compound and its related azepane structures exhibit promising pharmacological profiles. Novel azepane derivatives, particularly those derived from the natural product balanol, have been synthesized and evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA) acs.orgnih.govnih.gov. These kinases are crucial targets in various disease pathways, including cancer. For instance, a balanol-derived azepane lead structure demonstrated potent PKB-alpha inhibition with an IC50 of 4 nM, highlighting the potential of these functionalized azepane scaffolds in developing highly active compounds acs.orgnih.gov. The ability to introduce various functional groups onto the azepane core allows for the fine-tuning of their biological activity and selectivity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While direct, isolated SAR studies focusing solely on this compound itself are less commonly detailed in public literature, its utility as a core scaffold inherently facilitates extensive SAR investigations when incorporated into larger drug molecules. The modification of the amino and lactam functionalities of this compound, or its reduced form 3-aminoazepane, within a more complex chemical entity, allows for systematic exploration of how structural changes impact biological activity.

For example, in the development of azepane derivatives as protein kinase B (PKB) inhibitors, molecular modeling studies and analysis of binding interactions have been conducted to rationalize the observed differences in activity among various analogs acs.org. These studies, which involve understanding how specific structural elements of the azepane moiety interact with biological targets, are fundamental to SAR. By varying substituents on the azepane ring or the attached amino group, medicinal chemists can optimize properties such as potency, selectivity, and metabolic stability, thereby guiding the rational design of improved drug candidates.

Contributions to Various Therapeutic Areas

This compound and its derivatives have made significant contributions to several therapeutic areas, primarily due to their versatile chemical nature and the biological relevance of the resulting compounds.

One prominent area is Antimicrobials . As mentioned, (3R)-3-aminoazepan-2-one is a key intermediate in the synthesis of Besifloxacin , a fourth-generation fluoroquinolone antibiotic wikipedia.orgnewdrugapprovals.orguni.lu. Besifloxacin is specifically indicated for the treatment of bacterial conjunctivitis and other eye infections, demonstrating broad-spectrum activity against various Gram-positive and Gram-negative ocular pathogens wikipedia.orguni.lu.

Another crucial therapeutic area is Anti-cancer Agents . The azepane moiety derived from this compound is a vital component of Nazartinib , a potent epidermal growth factor receptor (EGFR) inhibitor nih.govnih.govjst.go.jpguidetopharmacology.org. Nazartinib has shown efficacy in treating EGFR-mutated non-small cell lung cancer nih.govjst.go.jp. Furthermore, novel azepane derivatives, particularly those structurally related to balanol, have been identified as inhibitors of protein kinase B (PKB-alpha) and protein kinase A (PKA) acs.orgnih.govnih.gov. The inhibition of these protein kinases is a well-established strategy in cancer therapy, highlighting the potential of this compound derived scaffolds in developing new anti-cancer compounds.

Advancements in Chemical Biology and Proteomics through Derivatives

In chemical biology, this compound derivatives contribute as versatile scaffolds for synthesizing molecules designed to probe and modulate biological systems. The inherent flexibility and diverse functional groups within the azepane ring system allow for the creation of compounds with specific interactions with biological targets, including receptors, enzymes, and ion channels ontosight.ai. This capability is fundamental to chemical biology, enabling the development of chemical probes to elucidate biological pathways and mechanisms. The demand for efficient and stereoselective synthesis of chiral amines and cyclic diamines, which include 3-aminoazepane derivatives, as semi-rigid bifunctional linkers in medicinal chemistry underscores their importance in creating sophisticated molecules for biological investigations rsc.org.

While this compound and its stereoisomers are listed as "organic building blocks" in the context of proteomics advatechgroup.comvwr.com, direct detailed research findings on how its derivatives have specifically led to "advancements" in proteomics are not extensively documented in the provided sources. However, the broader field of proteomics relies on the availability of diverse chemical tools and probes to study protein function, interactions, and modifications usf.eduepfl.ch. As a versatile building block, this compound derivatives can indirectly support advancements in proteomics by providing novel chemical entities that can be used to:

Develop Affinity Probes: Synthesize molecules that selectively bind to specific proteins, aiding in their isolation, identification, and functional characterization within complex biological samples.

Create Activity-Based Probes: Design probes that react with specific enzyme active sites, allowing for the profiling of enzyme activity in proteomes.

Modulate Protein Function: Develop small molecules that perturb protein activity, which can then be studied using proteomic techniques to understand the downstream effects on cellular pathways.

The synthesis of highly pure and enantiomerically enriched derivatives of this compound, as highlighted by biocatalytic methodologies, further enhances their utility in chemical biology by ensuring stereochemical control, which is often critical for specific biological interactions rsc.org. This precision in synthesis enables the creation of more refined tools for studying complex biological processes at the molecular level.

Analytical Research Techniques for 3 Aminoazepan 2 One and Its Derivatives

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of 3-Aminoazepan-2-one (B99726).

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds, including this compound. Both proton (¹H) NMR and carbon-13 (¹³C) NMR provide detailed insights into the connectivity and electronic environment of atoms within the molecule. For this compound, characteristic signals would be observed for the protons and carbons of the azepane ring, the amino group, and the lactam carbonyl group.

In a typical ¹H NMR spectrum, the protons on the carbon alpha to the amino group (CH-NH₂) and the protons adjacent to the carbonyl group (CH₂-C=O) and nitrogen atom (CH₂-NH) within the lactam ring would exhibit distinct chemical shifts and coupling patterns. The amine protons (NH₂) and the amide proton (NH) would also appear, though their exact positions can be solvent and concentration dependent. Similarly, ¹³C NMR spectroscopy would reveal signals corresponding to each unique carbon environment, including the downfield signal for the carbonyl carbon (C=O) and signals for the aliphatic carbons and the carbon bearing the amino group. While specific spectral data for this compound is often reported in synthetic literature for structural confirmation, general characteristic shifts for similar functional groups would be anticipated. For instance, the carbonyl carbon of a lactam typically resonates around 170-180 ppm in ¹³C NMR .

Vibrational Spectroscopy (IR and FTIR)

Vibrational spectroscopy, specifically Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is utilized to identify the functional groups present in this compound. This technique measures the absorption of infrared radiation by the sample, which corresponds to the vibrational modes of its constituent bonds. For this compound, key absorption bands are expected due to the presence of primary amine (-NH₂), secondary amide (-NH-C=O), and aliphatic C-H bonds.

Characteristic IR absorption bands for this compound would include:

N-H stretching: Broad bands around 3300-3500 cm⁻¹ for the primary amine and a sharp band around 3300 cm⁻¹ for the secondary amide.

C=O stretching (Amide I band): A strong absorption band typically observed in the range of 1630-1690 cm⁻¹ for the lactam carbonyl.

N-H bending (Amide II band): A band around 1550 cm⁻¹.

C-H stretching: Bands above 2900 cm⁻¹ for aliphatic CH₂ and CH groups.

C-N stretching: Bands in the fingerprint region.

The specific positions and intensities of these bands provide a unique vibrational fingerprint for the compound, aiding in its identification and assessment of purity nih.govnih.gov.

Mass Spectrometry (e.g., HRMS)

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through fragmentation patterns bioanalysis-zone.comnumberanalytics.com. HRMS offers high mass resolution and accuracy, enabling the precise identification of ions and their corresponding molecular formulas numberanalytics.com.

For this compound (C₆H₁₂N₂O), the exact monoisotopic mass is 128.094963 Da nih.gov. In HRMS, the molecular ion ([M]+) or common adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ are typically observed, allowing for the confirmation of the compound's molecular formula uni.lumiamioh.edu. For example, the predicted m/z for the protonated molecule ([M+H]⁺) of this compound is 129.10224, and for the sodium adduct ([M+Na]⁺) it is 151.08418 uni.lu. Fragmentation patterns observed in MS/MS experiments can further confirm the structural integrity by revealing characteristic cleavages related to the lactam ring and the amino group numberanalytics.comacdlabs.com.

Table 1: Predicted Mass Spectrometry Adducts for this compound (C₆H₁₂N₂O)

| Adduct Type | m/z (Predicted) uni.lu |

| [M+H]⁺ | 129.10224 |

| [M+Na]⁺ | 151.08418 |

| [M+NH₄]⁺ | 146.12878 |

| [M+K]⁺ | 167.05812 |

| [M-H]⁻ | 127.08768 |

Electronic Spectroscopy (UV-Visible)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is primarily used for compounds containing chromophores (groups that absorb UV or visible light), such as aromatic rings or highly conjugated systems libretexts.org.

Given the structure of this compound, which is a saturated cyclic lactam with an amino group, it lacks extensive conjugated systems or aromatic moieties. Therefore, it is generally not expected to exhibit strong absorption in the typical UV-Vis range (200-800 nm) up.ac.za. However, UV-Vis spectroscopy can still be valuable for:

Detection of impurities: If impurities with strong chromophores are present, they would show characteristic absorption bands, allowing for their detection and quantification.

Indirect analysis: this compound could be derivatized with a UV-active chromophore to enable its detection and quantification by UV-Vis spectroscopy, particularly in chromatographic applications where a UV detector is used.

Fluorescence Spectroscopy and Spectrofluorimetric Analysis

Fluorescence spectroscopy involves exciting a molecule with light and then measuring the emitted light at a longer wavelength horiba.comhoriba.com. Many intrinsically fluorescent molecules contain aromatic rings or highly conjugated systems horiba.com.

Similar to UV-Vis spectroscopy, this compound is unlikely to be intrinsically fluorescent due to its saturated cyclic structure and lack of significant π-electron systems. However, spectrofluorimetric analysis can be applied in several ways:

Derivatization: this compound, with its primary amino group, can be chemically derivatized with a fluorophore (a fluorescent tag) to make it detectable by fluorescence spectroscopy. This approach is common for amino acids and peptides to enhance detection sensitivity, especially in biological or trace analysis pressbooks.pub.

Detection of fluorescent impurities: The presence of fluorescent impurities in a sample of this compound could be detected and quantified using this highly sensitive technique ekb.eg.

Indirect methods: In some analytical methods, fluorescence might be generated through a reaction involving this compound, allowing for its indirect quantification.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray Crystallography is a definitive analytical technique for determining the three-dimensional structure of molecules, including their absolute stereochemistry and conformation cymitquimica.comeag.comdigitaloceanspaces.com. For chiral molecules like this compound, confirming the absolute configuration (R or S) at its stereocenter is critical.

Application to this compound: The absolute stereochemistry and conformation of this compound have been investigated through X-ray crystallography when complexed with proteins. Specifically, the Protein Data Bank (PDB) entry 5M49 corresponds to the crystal structure of "Alpha-amino epsilon-caprolactam racemase in complex with PLP and D/L alpha amino epsilon-caprolactam (internal aldimine)" bldpharm.comcymitquimica.com. In this structure, both (S)-3-Aminoazepan-2-one (ligand code 8F4) and (R)-3-Aminoazepan-2-one (ligand code 7F4) are observed as ligands nih.govnih.gov.

Electrochemical Analytical Approaches

Electrochemical analytical approaches encompass a variety of techniques that utilize electrical signals (currents and voltages) to gain information about chemical species proteopedia.org. These methods are based on measuring the outcomes of electrochemical reactions, providing insights into concentrations, identities, and chemical reactivity of analytes proteopedia.org. Key techniques include potentiometry, voltammetry (e.g., cyclic voltammetry), and amperometry proteopedia.org.

Voltammetry (e.g., Cyclic Voltammetry): This technique could be used to study the redox behavior of this compound. By cycling the potential and measuring the resulting current, information about the oxidation or reduction potentials of the amine or lactam functionalities could be obtained, as well as insights into reaction mechanisms.

Amperometry: If this compound exhibits electroactivity, amperometry could be employed for its quantitative determination by measuring the current at a fixed applied potential proteopedia.org.

The development of electrochemical methods for this compound would require careful optimization of electrode materials, electrolyte composition, and pH to achieve sensitive and selective detection. These methods offer advantages such as high sensitivity, rapid analysis, and cost-effectiveness, making them valuable for certain analytical challenges proteopedia.org.

Chemometric Applications in Analytical Method Development

Chemometrics involves the application of mathematical and statistical methods to chemical data to extract maximum information, improve analytical processes, and develop robust methods rochester.edu. In analytical method development, chemometrics can be used for experimental design, optimization of parameters, calibration, and data analysis, particularly when dealing with complex samples or multiple analytes.

Relevance for this compound Analysis: While no specific chemometric applications for this compound were found in the search results, the principles of chemometrics are broadly applicable to the development and validation of analytical methods for this compound.

Method Optimization: For chromatographic techniques like HPLC or SFC used for this compound, chemometric tools such as Design of Experiments (DoE) can systematically vary parameters (e.g., mobile phase composition, column temperature, flow rate, pH, derivatization conditions) to identify optimal conditions for separation, sensitivity, and reproducibility. This is particularly useful for chiral separations where multiple factors can influence resolution.

Quantitative Analysis: In complex mixtures containing this compound and its impurities or degradation products, multivariate calibration methods (e.g., Principal Component Regression (PCR) or Partial Least Squares (PLS)) could be employed to quantify the compound even with overlapping signals.

Method Validation: Chemometrics can assist in validating analytical methods by statistically evaluating parameters such as accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness, ensuring that the developed methods meet regulatory guidelines research-solution.com.

By applying chemometric strategies, analytical chemists can develop more efficient, reliable, and cost-effective methods for the analysis of this compound and its derivatives, particularly in scenarios requiring high throughput or complex sample matrices.

Future Directions and Research Perspectives

Development of Highly Efficient and Atom-Economical Synthetic Pathways

Future efforts in the synthesis of 3-Aminoazepan-2-one (B99726) will prioritize the development of highly efficient and atom-economical pathways. Atom economy, a fundamental principle of green chemistry, aims to maximize the incorporation of all reactant atoms into the final desired product, thereby minimizing waste acs.org. Traditional synthetic routes for compounds like 3-aminoazepanes often face challenges such as a lack of chiral control and reliance on expensive or toxic reagents, which can impede their broader industrial adoption rsc.org.

Exploration of Novel Biological Targets and Therapeutic Modalities

The exploration of novel biological targets and therapeutic modalities represents a critical future direction for this compound and its derivatives. The azepane ring system, particularly with an amino group, is a structural motif found in compounds with potential biological activity, making them candidates for further research in pharmacology and drug discovery ontosight.ai.

Derivatives containing the azepane scaffold have shown promise in interacting with biological targets such as enzymes, receptors, or ion channels, which can lead to therapeutic effects ontosight.ai. For example, (3R)-3-aminoazepane serves as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs), including nazartinib, an epidermal growth factor receptor antagonist used in the treatment of non-small cell lung cancer, and besifloxacin (B178879), a broad-spectrum antibiotic researchgate.net. Structurally related compounds, such as Sulphostin, which contains an (S)-3-aminopiperidin-2-one moiety, have been identified as potent inhibitors of enzymes like DPP4, highlighting the potential of these lactam structures in modulating enzyme activity nih.gov. Future research will likely focus on identifying specific protein interactions, conducting in vitro and cell-based assays, and performing structure-activity relationship studies to optimize the compound's potency, selectivity, and pharmacokinetic properties for various disease areas, including neurological disorders and cancers ontosight.ai.

Advanced Mechanistic Investigations through Multidisciplinary Approaches

Advanced mechanistic investigations are crucial for a comprehensive understanding of this compound's reactivity, synthesis, and biological interactions. Future research will increasingly adopt multidisciplinary approaches, combining experimental techniques with computational methods.

Detailed mechanistic studies are essential for optimizing synthetic routes, such as understanding the intermediates and transition states involved in biocatalytic transformations or other novel synthetic pathways ucl.ac.ukresearchgate.net. This includes using techniques like kinetic studies, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and crystallographic studies to elucidate reaction mechanisms and confirm product structures. Computational studies, such as those supporting the intermediacy of specific species in complex reaction cascades, will play an increasingly important role in predicting reactivity and guiding experimental design researchgate.net. Furthermore, understanding the stereochemical aspects of this compound synthesis and its derivatives is vital, as chirality often significantly influences biological activity and target specificity.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the rational drug design process for compounds like this compound. AI and ML algorithms can efficiently process vast amounts of chemical and biological data, accelerating various stages of drug discovery nih.govmednexus.orgamazon.com.

Application of Green Chemistry Principles in the Lifecycle of this compound Synthesis

The application of green chemistry principles throughout the entire lifecycle of this compound synthesis is a paramount future direction. Green chemistry, also known as sustainable chemistry, focuses on designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances ox.ac.uk.

This includes optimizing synthetic routes to maximize atom economy, as discussed previously, and reducing the need for protecting groups and derivatives, often achievable through the use of highly specific enzymes acs.org. The development of biocatalytic methods for this compound, which avoid expensive metal catalysts and simplify workup procedures, exemplifies the successful application of green chemistry principles researchgate.net. Future research will emphasize the use of renewable feedstocks, the development of reactions that occur under milder conditions (e.g., in water at ambient temperatures), and the design of safer solvents and auxiliary substances acs.orgrsc.org. The goal is to create a manufacturing process for this compound that is not only efficient and cost-effective but also environmentally benign, minimizing its ecological footprint from raw material sourcing to waste management.

Q & A

Q. What are the common synthetic routes for 3-Aminoazepan-2-one, and what are the critical steps involved?

The synthesis of this compound typically involves a one-pot method starting from 1,4-protected piperazine-2,5-diones and alkynes. Key steps include Michael addition, nucleophilic attack on the amide group, and keto-enol tautomerization. The choice of protecting groups (e.g., alkanoyl or benzoyl) and bases (e.g., Cs₂CO₃ or Et₃N) significantly influences reaction efficiency. For instance, alkanoyl groups with Cs₂CO₃ yield higher efficiency compared to benzyl/allyl groups, which hinder the reaction .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

Structural elucidation employs nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (LC-MS) for molecular weight confirmation, and X-ray crystallography for solid-state conformation analysis. For example, single-crystal X-ray diffraction of derivatives (e.g., 3-(benzoylamino)azepan-2-one) reveals chair-like conformations of the azepane ring, validated by geometric parameters like bond angles and torsion angles .

Q. What are the typical chemical reactions of this compound, and how are they utilized in organic synthesis?

The compound undergoes oxidation (e.g., with KMnO₄/H₂O₂), reduction (e.g., LiAlH₄ for amine derivatives), and substitution (e.g., alkylation with alkyl halides). These reactions enable access to diverse derivatives, such as oxidized lactams or substituted amines, which serve as intermediates in pharmaceutical synthesis (e.g., Besifloxacin precursors) .

Advanced Research Questions

Q. How does protecting group selection impact the efficiency and purity of this compound synthesis? What optimization strategies are recommended?

Protecting groups dictate reaction pathways and steric outcomes. Alkanoyl groups (e.g., acetyl) paired with Cs₂CO₃ enhance nucleophilic attack by stabilizing intermediates, achieving >80% yield, whereas bulky benzyl groups impede reactivity. Optimization involves systematic screening of orthogonal protecting groups (e.g., Fmoc/Boc) and adjusting base strength. Mechanistic studies (e.g., kinetic profiling) can further identify rate-limiting steps .

Q. How can contradictions in biological activity data for this compound derivatives be resolved?

Discrepancies often arise from assay conditions (e.g., solvent polarity, pH) or stereochemical variations. To address this:

- Perform dose-response curves under standardized conditions (e.g., fixed DMSO concentration).